Ethyl 3-chloro-4-methylbenzoate
Overview
Description
Ethyl 3-chloro-4-methylbenzoate is an organic compound with the molecular formula C₁₀H₁₁ClO₂. It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by an ethyl group, and the benzene ring is substituted with a chlorine atom at the third position and a methyl group at the fourth position. This compound is commonly used in organic synthesis and research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-chloro-4-methylbenzoate can be synthesized through various methods. One common approach involves the esterification of 3-chloro-4-methylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-chloro-4-methylbenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and ethanol in the presence of a strong acid or base.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in an aprotic solvent like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Substituted benzoates depending on the nucleophile used.
Reduction: 3-chloro-4-methylbenzyl alcohol.
Hydrolysis: 3-chloro-4-methylbenzoic acid and ethanol.
Scientific Research Applications
Ethyl 3-chloro-4-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ethyl 3-chloro-4-methylbenzoate exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile through a bimolecular mechanism (S_N2) or a unimolecular mechanism (S_N1), depending on the reaction conditions. The ester group can be hydrolyzed by nucleophilic attack of water or hydroxide ion, leading to the formation of the corresponding carboxylic acid and alcohol.
Comparison with Similar Compounds
Ethyl 3-chloro-4-methylbenzoate can be compared with other similar compounds such as:
Ethyl 4-chlorobenzoate: Lacks the methyl group at the fourth position, which can influence its reactivity and physical properties.
Mthis compound: Has a methyl ester group instead of an ethyl ester group, affecting its solubility and boiling point.
Ethyl 3-bromo-4-methylbenzoate: Contains a bromine atom instead of chlorine, which can alter its reactivity in nucleophilic substitution reactions.
This compound is unique due to the specific combination of substituents on the benzene ring, which can influence its chemical behavior and applications in various fields.
Properties
IUPAC Name |
ethyl 3-chloro-4-methylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-3-13-10(12)8-5-4-7(2)9(11)6-8/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZZBQMBOGLOAJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90622295 | |
Record name | Ethyl 3-chloro-4-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90622295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99500-36-4 | |
Record name | Ethyl 3-chloro-4-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90622295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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